molecular formula C6H6Cl2N2O2 B7785337 methyl 4-chloro-1-(chloromethyl)-1H-pyrazole-3-carboxylate

methyl 4-chloro-1-(chloromethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B7785337
M. Wt: 209.03 g/mol
InChI Key: HCHLXRYCTHARKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-1-(chloromethyl)-1H-pyrazole-3-carboxylate is an organic compound with the molecular formula C6H6Cl2N2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-1-(chloromethyl)-1H-pyrazole-3-carboxylate typically involves the chlorination of methyl 1H-pyrazole-3-carboxylate. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

  • Methyl 1H-pyrazole-3-carboxylate is dissolved in an appropriate solvent such as dichloromethane.
  • Thionyl chloride is added dropwise to the solution.
  • The reaction mixture is heated under reflux for several hours.
  • The solvent is then evaporated, and the crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield. Additionally, alternative chlorinating agents and solvents may be explored to optimize the process for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1-(chloromethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic substitution: Substituted pyrazole derivatives with various functional groups.

    Oxidation: Oxidized pyrazole derivatives with different oxidation states.

    Reduction: Reduced pyrazole derivatives with modified functional groups.

Scientific Research Applications

Methyl 4-chloro-1-(chloromethyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory, antimicrobial, and anticancer compounds.

    Agrochemicals: The compound is used in the development of pesticides, herbicides, and fungicides.

    Materials Science: It is employed in the synthesis of advanced materials, such as polymers and coordination complexes, with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-chloro-1-(chloromethyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to inhibition or modulation of their activity. In agrochemicals, the compound may disrupt essential biological processes in pests or pathogens, leading to their elimination.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-1H-pyrazole-3-carboxylate: Lacks the chloromethyl group, resulting in different reactivity and applications.

    Methyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate: Similar structure but with different substitution patterns, leading to variations in chemical behavior and uses.

    4-Chloro-1-(chloromethyl)-1H-pyrazole-3-carboxylic acid: The carboxylic acid derivative with distinct properties and applications.

Uniqueness

Methyl 4-chloro-1-(chloromethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both chloromethyl and ester functional groups. This combination allows for diverse chemical modifications and applications in various fields. Its reactivity and versatility make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

methyl 4-chloro-1-(chloromethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O2/c1-12-6(11)5-4(8)2-10(3-7)9-5/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHLXRYCTHARKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.